molecular formula C15H15NO6 B2942154 (2S)-2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid CAS No. 352429-54-0

(2S)-2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid

Cat. No.: B2942154
CAS No.: 352429-54-0
M. Wt: 305.286
InChI Key: BKTYCTUBDJNJLN-VIFPVBQESA-N
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Description

This compound is a coumarin-amino acid hybrid featuring a 4-methyl-2-oxocoumarin core linked via an acetamido bridge to a (2S)-configured propanoic acid moiety. Its structure combines the pharmacophoric coumarin scaffold, known for diverse biological activities (e.g., anticoagulant, anticancer), with a chiral amino acid tail that enhances solubility and target specificity. The synthesis involves coupling 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with (S)-alanine derivatives through azide-mediated reactions .

Properties

IUPAC Name

(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c1-8-5-14(18)22-12-6-10(3-4-11(8)12)21-7-13(17)16-9(2)15(19)20/h3-6,9H,7H2,1-2H3,(H,16,17)(H,19,20)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTYCTUBDJNJLN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-oxo-2H-chromene and acetamido derivatives.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as acids or bases, and controlled temperature and pressure settings.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the coumarin core, linker groups (amide vs. hydrazide), and amino acid side chains. A comparative analysis is presented below:

Compound Name Substituents/Modifications Melting Point (°C) Biological Activity (Highlight)
(Target Compound) (2S)-2-{2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid Propanoic acid (S-configuration), acetamido linker Not reported Anticancer (CK2 inhibition)
Methyl 2-{2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}acetate (5a) Glycine methyl ester, acetamido linker White crystal (yield: 85%) Intermediate for hydrazide derivatives
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide (4) Hydrazide group 194–196 Anticonvulsant (67% MES protection)
(S)-Methyl-2-{2-{2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}acetamido}-2-phenylacetate (7c) Phenyl group, extended acetamido chain 85% yield Enhanced lipophilicity, anticancer
(Z)-2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(1-methyl-2-oxoindolin-3-ylidene)acetohydrazide Hydrazide + isatin moiety Not reported Anti-inflammatory (77.96% inhibition)

Key Differences and Implications

  • Amino Acid Tail: The target compound’s (S)-propanoic acid group improves aqueous solubility compared to methyl esters (e.g., 5a) and enhances hydrogen-bonding interactions with biological targets like CK2 .
  • Hydrazide vs. Amide Linkers : Hydrazide derivatives (e.g., compound 4) exhibit stronger anticonvulsant and anti-inflammatory activities due to enhanced hydrogen-bonding and electron-withdrawing effects .
  • Extended Chains : Compounds with additional acetamido linkages (e.g., 7c) show increased steric bulk, which may reduce membrane permeability but improve receptor binding specificity .

Biological Activity

(2S)-2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid, also known as a derivative of coumarin, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, including a coumarin moiety, which is known for various pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H21NO6\text{C}_{20}\text{H}_{21}\text{N}\text{O}_{6}

This structure includes a coumarin backbone, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. For instance, derivatives of coumarin have been shown to possess antibacterial and antifungal activities. A study demonstrated that certain coumarin derivatives displayed minimum inhibitory concentrations (MICs) ranging from 6.25 to 1000 µg/mL against various microorganisms, including Staphylococcus aureus and Candida albicans .

CompoundMIC (µg/mL)Target Microorganisms
Compound 16.25Staphylococcus aureus
Compound 250Candida albicans
Compound 3100Escherichia coli

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been investigated. Studies suggest that coumarin derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to reduced inflammation in various models, making these compounds suitable candidates for anti-inflammatory drug development .

Antioxidant Properties

Antioxidant activity is another significant aspect of the biological profile of this compound. Research has shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant capacity is often evaluated using assays such as DPPH and ABTS, where coumarin derivatives have demonstrated considerable efficacy .

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of coumarin derivatives, a specific derivative was tested against a panel of bacteria and fungi. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with an MIC of 12.5 µg/mL against E. coli and 25 µg/mL against Candida albicans. These findings highlight the therapeutic potential of this class of compounds in treating infections caused by resistant strains .

Case Study 2: Anti-inflammatory Effects

Another research effort explored the anti-inflammatory effects of a related coumarin derivative in an animal model of arthritis. The study found that treatment with the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups. This suggests that the compound could be beneficial in managing inflammatory conditions .

Q & A

Q. How to design a stability study under varying pH conditions?

  • Methodological Answer :
  • Buffer systems : Test pH 2.0 (HCl/KCl), 7.4 (PBS), and 9.0 (borate) at 37°C .
  • Sampling intervals : Collect aliquots at 0, 24, 48, and 72 hours for HPLC analysis .
  • Degradation kinetics : Apply first-order or Weibull models to half-life calculations .

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